molecular formula C18H27N3O B2615194 (4-Methylpiperazin-1-yl)(3-phenylazepan-1-yl)methanone CAS No. 2034264-22-5

(4-Methylpiperazin-1-yl)(3-phenylazepan-1-yl)methanone

Cat. No.: B2615194
CAS No.: 2034264-22-5
M. Wt: 301.434
InChI Key: LYSHQZXZBHDLKH-UHFFFAOYSA-N
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Description

(4-Methylpiperazin-1-yl)(3-phenylazepan-1-yl)methanone is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound’s structure features a piperazine ring substituted with a methyl group and a phenylazepane moiety, making it a unique entity in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpiperazin-1-yl)(3-phenylazepan-1-yl)methanone typically involves the reaction of 1-phenyl-1H-pyrazole-4-carboxylic acid with thionyl chloride (SOCl2) in the presence of a catalytic amount of dimethylformamide (DMF) to form the corresponding acyl chloride. This intermediate is then reacted with 1-methylpiperazine to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(4-Methylpiperazin-1-yl)(3-phenylazepan-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-Methylpiperazin-1-yl)(3-phenylazepan-1-yl)methanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes and receptors, leading to its anti-inflammatory and anticancer effects. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-Methylpiperazin-1-yl)(3-phenylazepan-1-yl)methanone apart is its unique combination of the piperazine and phenylazepane moieties, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-(3-phenylazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O/c1-19-11-13-20(14-12-19)18(22)21-10-6-5-9-17(15-21)16-7-3-2-4-8-16/h2-4,7-8,17H,5-6,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSHQZXZBHDLKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)N2CCCCC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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